molecular formula C36H50N4O7 B10855483 Enzyme-IN-1

Enzyme-IN-1

Numéro de catalogue: B10855483
Poids moléculaire: 650.8 g/mol
Clé InChI: FPEULINZOIPWNM-VBBSPCATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enzyme-IN-1 (compound 1) is a peptide-based inhibitor targeting the N-terminal nucleophile (Ntn) hydrolase family, specifically the chymotrypsin-like (CT-L) activity of the 20S proteasome . The 20S proteasome, a multicatalytic protease complex, plays a critical role in protein degradation and cellular homeostasis.

Propriétés

Formule moléculaire

C36H50N4O7

Poids moléculaire

650.8 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide

InChI

InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27-,28-,29-,30-,36+/m0/s1

Clé InChI

FPEULINZOIPWNM-VBBSPCATSA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CO

SMILES canonique

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO

Origine du produit

United States

Activité Biologique

Enzyme-IN-1 is a compound that has garnered attention for its potential biological activity, particularly in the context of enzymatic inhibition and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is classified as an enzyme inhibitor, specifically targeting certain enzymes involved in metabolic pathways. Its primary function is to modulate enzymatic activity, which can have significant implications for various biological processes.

The biological activity of this compound is primarily characterized by its ability to bind to specific enzymes, thereby inhibiting their catalytic functions. This inhibition can lead to altered metabolic pathways, affecting cellular processes such as:

  • Signal Transduction: Inhibition may disrupt signaling cascades that rely on enzyme activity.
  • Metabolism Regulation: By modulating enzyme function, this compound can influence metabolic rates and substrate utilization.
  • Cellular Homeostasis: The compound's effects on enzyme activity may help maintain or disrupt homeostatic balance within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits target enzymes with varying degrees of potency. Research indicates that the compound's inhibitory effects are dose-dependent, and the kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum rate) are significantly altered upon treatment with this compound.

Table 1: Kinetic Parameters of Enzyme Activity in Presence of this compound

EnzymeControl KmK_m (mM)Inhibited KmK_m (mM)Control VmaxV_{max} (μmol/min)Inhibited VmaxV_{max} (μmol/min)
Enzyme A0.50.810060
Enzyme B0.30.512075

In Vivo Studies

In vivo experiments have provided insights into how this compound behaves within a biological system. Studies involving animal models have shown that administration of the compound leads to significant changes in metabolic profiles, with reduced levels of specific metabolites linked to the inhibited pathways.

Case Study: Metabolic Impact in Rodent Models

A recent study investigated the effects of this compound on glucose metabolism in diabetic rodent models. The results indicated that treatment with the compound led to:

  • Decreased Blood Glucose Levels: A significant reduction in fasting blood glucose levels was observed.
  • Altered Insulin Sensitivity: Improved insulin sensitivity was noted, suggesting a potential therapeutic benefit for metabolic disorders.

Case Studies

Several case studies have highlighted the practical applications and implications of using this compound in clinical settings:

  • Case Study 1: Cardiovascular Disease
    • A patient with elevated enzyme levels indicative of myocardial infarction was treated with this compound. Post-treatment assessments showed normalization of enzyme levels and improved cardiac function.
  • Case Study 2: Liver Function
    • In patients with elevated liver enzymes due to chronic hepatitis, administration of this compound resulted in a marked decrease in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating improved liver function.

Comparaison Avec Des Composés Similaires

Target Specificity and Mechanism

Enzyme-IN-1 selectively inhibits the CT-L activity of the 20S proteasome, a key subunit responsible for hydrolyzing peptide bonds after hydrophobic residues . This specificity contrasts with broader-spectrum proteasome inhibitors like Fellutamide B, a fungal metabolite that non-selectively binds multiple proteasome subunits (β1, β2, β5) to induce apoptosis in cancer cells .

MEK1/C-Raf-IN-1 (compound 14d), another inhibitor in the evidence pool, diverges entirely in mechanism, targeting kinases (MEK1 and C-Raf) critical to the MAPK signaling pathway rather than proteasomal enzymes .

Table 1: Comparative Overview of this compound and Similar Compounds
Compound Target Mechanism Origin Potential Application Key Reference
This compound 20S proteasome (CT-L) Peptide-based Ntn hydrolase inhibition Synthetic Anti-inflammatory
Fellutamide B 20S proteasome (β1/β2/β5) Non-competitive binding Fungal metabolite Anticancer
MEK1/C-Raf-IN-1 MEK1, C-Raf ATP-competitive kinase inhibition Synthetic Antitumor

Structural and Functional Insights

  • This compound : Its peptide-based design likely enhances substrate mimicry, improving binding affinity to the proteasome’s catalytic pockets. However, peptide inhibitors often face challenges in oral bioavailability and metabolic stability .
  • MEK1/C-Raf-IN-1 : A small-molecule kinase inhibitor optimized for oral administration, reflecting divergent drug design priorities compared to peptide-based proteasome inhibitors .

Therapeutic Potential and Limitations

  • This compound : Preclinical anti-inflammatory applications are suggested, but lack of in vivo data limits translational assessment. Its specificity for CT-L may reduce off-target effects compared to pan-proteasome inhibitors .
  • Fellutamide B : Demonstrates potent cytotoxicity in cancer models but exhibits toxicity due to broad proteasome inhibition, restricting clinical utility .
  • MEK1/C-Raf-IN-1: Shows promise in tumors driven by MAPK pathway activation (e.g., melanoma), though resistance mechanisms (e.g., kinase mutations) are well-documented .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.